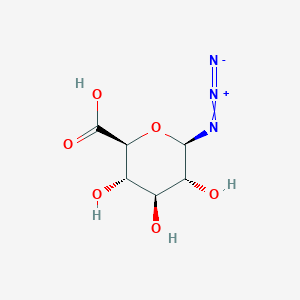![molecular formula C21H25NO4S B2746381 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde CAS No. 1252498-90-0](/img/structure/B2746381.png)
2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains a methoxyphenyl group, which is a common feature in many organic compounds and can have various effects on the physical and chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, methoxyphenyl group, and sulfonylbenzaldehyde group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperidine ring, methoxyphenyl group, and sulfonylbenzaldehyde group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the piperidine ring, methoxyphenyl group, and sulfonylbenzaldehyde group could all potentially affect these properties .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Properties
The research on compounds structurally related to 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde focuses on their synthesis and application in various chemical reactions, demonstrating their utility in medicinal chemistry and organic synthesis. For example, the study by Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, which is relevant for introducing methoxy groups into molecules, potentially including compounds like this compound. Their findings shed light on the electrochemical behavior of N-acyl and N-sulfonyl groups in piperidine derivatives, a key consideration in synthetic chemistry applications (Golub & Becker, 2015).
Basyouni et al. (2015) reported on the synthesis of highly functionalized piperidine derivatives through a one-pot, five-component reaction, highlighting the versatility of piperidine frameworks in constructing complex molecules. This work underscores the potential of using similar strategies to synthesize and modify molecules like this compound for various scientific applications (Basyouni et al., 2015).
Biological Activities
Karaman et al. (2016) investigated the biological activities of sulfonyl hydrazones containing piperidine rings, revealing the importance of these structures in medicinal chemistry. This study provides a framework for understanding the potential biological activities of compounds structurally related to this compound, including their antioxidant capacity and anticholinesterase activity, highlighting the relevance of such compounds in developing new therapeutic agents (Karaman et al., 2016).
Furthermore, Munir et al. (2017) explored the synthesis of hydrazones derived from ethyl isonipecotate, focusing on their antibacterial and α-glucosidase inhibitory activities. This research suggests the potential of structurally similar compounds, such as this compound, in the field of drug discovery, particularly for treating bacterial infections and managing diabetes (Munir et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
It is mentioned that some compounds with similar structures showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may have a significant affinity for its target, which could influence its bioavailability.
Safety and Hazards
Direcciones Futuras
The future research directions involving this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields .
Propiedades
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-26-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)27(24,25)21-5-3-2-4-19(21)16-23/h2-5,8-11,16,18H,6-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEMDHSADYNQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)



![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)


![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)


![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)
![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)

